Chloramphenicol-d4 chemical properties and structure
Chloramphenicol-d4 chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Chloramphenicol-d4
Introduction
Chloramphenicol is a broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae in 1947.[1][2] While now primarily produced synthetically[2][3][4], it remains a crucial medication for treating serious and life-threatening infections where other antibiotics are ineffective.[5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[5][6][7]
Chloramphenicol-d4 is a deuterated analog of Chloramphenicol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This stable isotope-labeled version serves as an invaluable internal standard for analytical and research purposes, particularly in pharmacokinetic studies and for quantification in complex matrices using mass spectrometry.[8] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for Chloramphenicol-d4.
Chemical Structure
The systematic chemical name for Chloramphenicol-d4 is 2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl)acetamide .[9][10] The structure consists of a p-nitrophenyl group substituted with four deuterium atoms, connected to a propanediol backbone. An amide bond links this backbone to a dichloroacetyl group.[2][11] Of the four possible stereoisomers, only the D-threo-(1R,2R) configuration possesses significant biological activity.[2]
Key Structural Features:
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Deuterated Nitrophenyl Ring : The four deuterium atoms are located on the aromatic ring, which increases the molecular weight and allows it to be distinguished from the unlabeled compound in mass spectrometry.
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Chiral Centers : The structure contains two chiral centers at the C1 and C2 positions of the propanediol chain, leading to its specific stereochemistry.
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Functional Groups : It contains two hydroxyl groups, an amide linkage, a nitro group, and two chlorine atoms, all contributing to its chemical properties and biological activity.[2][11]
Chemical and Physical Properties
The incorporation of deuterium atoms results in a higher molecular weight for Chloramphenicol-d4 compared to its non-labeled counterpart. The physical and chemical properties are otherwise very similar. The quantitative data for both compounds are summarized below for comparison.
| Property | Chloramphenicol-d4 | Chloramphenicol |
| Molecular Formula | C₁₁H₈D₄Cl₂N₂O₅[8][9] | C₁₁H₁₂Cl₂N₂O₅[2][12] |
| Molecular Weight | 327.15 g/mol [8][9] | 323.13 g/mol [2][13] |
| CAS Number | Not Available (NA)[9] | 56-75-7[2][12] |
| Appearance | White to yellowish-white crystalline powder[11][14][15] | White to greyish-white or yellowish-white crystalline powder or needles[2][14] |
| Melting Point | Not specified, but expected to be similar to Chloramphenicol | 150-153 °C[12][13] |
| Boiling Point | Not specified, but expected to be similar to Chloramphenicol | 645 °C[13] |
| Solubility | Not specified, but expected to be similar to Chloramphenicol | Slightly soluble in water (2.5 mg/mL); very soluble in methanol, ethanol, and acetone[11][14][15] |
Mechanism of Action
Chloramphenicol is primarily a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria directly.[1][5][7] The core mechanism involves the targeted inhibition of protein synthesis in bacteria.[1][6][16]
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Cellular Entry : Being highly lipid-soluble, Chloramphenicol readily diffuses across the bacterial cell membrane.[1][5]
-
Ribosome Binding : Inside the bacterium, it reversibly binds to the 50S subunit of the bacterial ribosome.[6][7][16] Specifically, it interacts with the A2451 and A2452 residues of the 23S rRNA component.[1]
-
Inhibition of Peptidyl Transferase : This binding action blocks the peptidyl transferase enzyme, which is critical for the formation of peptide bonds between amino acids.[1][14][16]
-
Protein Synthesis Arrest : By preventing peptide bond formation, Chloramphenicol halts the elongation of the polypeptide chain, effectively stopping protein synthesis and arresting bacterial growth.[5][16]
Caption: Mechanism of action of Chloramphenicol-d4 in a bacterial cell.
Experimental Protocols
Chemical Synthesis
Chloramphenicol is produced synthetically, and its deuterated analog would be synthesized using similar methods but with deuterated starting materials. One common synthetic pathway begins with 4-nitroacetophenone.[3] A resolution step is required to separate the biologically active D-threo stereoisomer from the other isomers.[3][4]
Caption: A generalized workflow for the chemical synthesis of Chloramphenicol-d4.
Analytical Characterization: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the detection and quantification of Chloramphenicol and its deuterated analogs in various samples.[17] Chloramphenicol-d4 is the ideal internal standard for this analysis.
Methodology Outline:
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Sample Preparation : The sample (e.g., plasma, tissue) is homogenized and subjected to extraction, often using liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte and the internal standard.
-
Chromatographic Separation : The extract is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate Chloramphenicol from other matrix components based on polarity.[17] Chiral chromatography can be employed to separate the different stereoisomers.[17]
-
Ionization : The eluent from the LC column is directed to the mass spectrometer's ion source, typically using electrospray ionization (ESI) in negative mode.
-
Mass Analysis : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for Chloramphenicol-d4 (e.g., m/z 326) is selected and fragmented.
-
Detection : Specific product ions resulting from the fragmentation are monitored. The ratio of the analyte signal to the internal standard (Chloramphenicol-d4) signal is used for accurate quantification.
Caption: Standard experimental workflow for the analysis of Chloramphenicol using LC-MS/MS.
References
- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 2. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Chloramphenicol-d4 - CAS - 56-75-7 (non-labelled) | Axios Research [axios-research.com]
- 9. Chloramphenicol D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 10. Chloramphenicol D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 11. Chloramphenicol | 56-75-7 [chemicalbook.com]
- 12. B20841.14 [thermofisher.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. Chloramphenicol - LKT Labs [lktlabs.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 17. edepot.wur.nl [edepot.wur.nl]
